6-Methylthieno[2,3-d]pyrimidine-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylthieno[2,3-d]pyrimidine-4-thiol is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core with a methyl group at the 6-position and a thiol group at the 4-position
Mechanism of Action
Target of Action
The primary targets of 6-Methylthieno[2,3-d]pyrimidine-4-thiol are protein kinases (PKs) . PKs are enzymes that play key roles in several signal transduction pathways, which can lead to metastasis and drug resistance . Mutations in PKs can result in oncogenesis and are critical to the progression of cancer .
Mode of Action
This compound interacts with its targets by inhibiting the activity of PKs . This inhibition disrupts cellular communication problems, thereby hindering the progression of cancer .
Biochemical Pathways
The compound affects the PK signaling pathway . By inhibiting PKs, it disrupts the signal transduction pathways that lead to metastasis and drug resistance . The downstream effects of this disruption can include the prevention of cancer cell proliferation and differentiation .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of PKs, disruption of signal transduction pathways, and prevention of cancer cell proliferation and differentiation . These effects contribute to its potential as an anticancer agent .
Biochemical Analysis
Biochemical Properties
Thienopyrimidine derivatives, including 6-Methylthieno[2,3-d]pyrimidine-4-thiol, have been found to interact with various enzymes and proteins. For instance, they have been synthesized and evaluated as inhibitors of phosphoinositide 3-kinases (PI3K), which are enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Cellular Effects
The cellular effects of this compound are primarily related to its inhibitory activity against PI3K. By inhibiting this enzyme, it can influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, specifically with the active site of PI3K, leading to the inhibition of this enzyme . This inhibition can result in changes in gene expression and cellular signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylthieno[2,3-d]pyrimidine-4-thiol typically involves cyclization reactions. One common method is the [3+3] cyclization process, where a three-carbon fragment reacts with a three-carbon fragment to form the thieno[2,3-d]pyrimidine ring system . Reaction conditions often involve the use of sulfur-containing reagents and appropriate catalysts to facilitate the formation of the thiol group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the cyclization reactions and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methylthieno[2,3-d]pyrimidine-4-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the thiol group.
Substitution: The methyl and thiol groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
Major products formed from these reactions include disulfides from oxidation, reduced pyrimidine derivatives from reduction, and substituted thieno[2,3-d]pyrimidines from substitution reactions.
Scientific Research Applications
6-Methylthieno[2,3-d]pyrimidine-4-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
6-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione: This compound lacks the thiol group but has similar structural features.
Thieno[2,3-d]pyrimidine derivatives: Various derivatives with different substituents at the 6-position or other positions on the ring.
Uniqueness
6-Methylthieno[2,3-d]pyrimidine-4-thiol is unique due to the presence of both a methyl group and a thiol group, which confer distinct chemical reactivity and biological activity compared to other thieno[2,3-d]pyrimidine derivatives.
Properties
IUPAC Name |
6-methyl-3H-thieno[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S2/c1-4-2-5-6(10)8-3-9-7(5)11-4/h2-3H,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAZRQKRXAOPRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=CNC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.